12-Phenyldodecene

Description

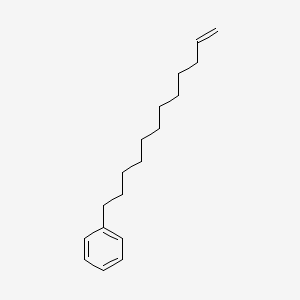

12-Phenyldodecene is an organic compound characterized by a phenyl group (-C₆H₅) attached to the twelfth carbon of a dodecene chain (C₁₂H₂₃). Its molecular formula is C₁₈H₂₈, with a linear aliphatic backbone and a terminal aromatic moiety. This structure imparts unique physicochemical properties, such as moderate hydrophobicity and thermal stability, making it relevant in polymer chemistry, surfactants, and catalytic applications.

Properties

Molecular Formula |

C18H28 |

|---|---|

Molecular Weight |

244.4 g/mol |

IUPAC Name |

dodec-11-enylbenzene |

InChI |

InChI=1S/C18H28/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2,11,13-14,16-17H,1,3-10,12,15H2 |

InChI Key |

USDGCWIXVQFFFE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Phenyldodecene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzylmagnesium bromide reacts with dodec-11-enal in the presence of anhydrous methylene chloride . Another method involves the alkylation of benzene with long-chain α-olefins, such as 1-dodecene, using mesoporous Beta zeolites as catalysts .

Industrial Production Methods: In industrial settings, the production of dodec-11-enylbenzene often involves the alkylation of benzene with long-chain olefins. This process is typically catalyzed by zeolites, which offer high catalytic activity and stability . The use of mesoporous Beta zeolites has been shown to enhance the efficiency of this reaction by improving internal diffusion and exposing more active sites.

Chemical Reactions Analysis

Types of Reactions: 12-Phenyldodecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Pyridinium dichromate (PDC) in anhydrous methylene chloride.

Substitution: Various electrophiles, such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Scientific Research Applications

12-Phenyldodecene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodec-11-enylbenzene involves its interactions with molecular targets through its aliphatic chain and benzene ring. The benzene ring can participate in π-π interactions, while the aliphatic chain can engage in hydrophobic interactions with various molecular targets . These interactions can influence the compound’s behavior in chemical reactions and its efficacy in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table compares 12-Phenyldodecene with phenyl-substituted alkanes/alkenes of varying chain lengths and functional groups:

Key Observations :

- Chain Length : Longer aliphatic chains (e.g., 1-Phenylpentadecane) increase molecular weight and hydrophobicity.

- Functional Groups: The ketone in Phenyl N-tridecyl ketone introduces polarity, while the phenolic -OH in 4-Dodecylphenol enhances reactivity in hydrogen-bonding applications .

- Unsaturation : this compound’s C=C bond offers sites for polymerization or catalytic hydrogenation, distinguishing it from saturated analogs like 2-Phenyltridecane .

Physicochemical Properties

Thermal Stability and Boiling Points

- This compound : Estimated boiling point: 290–310°C (based on analogs).

- 1-Phenylpentadecane : Higher boiling point (~320°C) due to increased chain length and saturation .

- Phenyl N-tridecyl ketone : Lower thermal stability than alkanes/alkenes due to ketone susceptibility to oxidation .

Cetane Number (Combustion Properties)

While direct data for this compound are unavailable, cetane numbers (CN) of similar alkenes (e.g., 1-tetradecene, CN = 79) suggest that phenyl substitution likely reduces CN due to aromatic ring stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.